Seglitide
Overview
Description
It is a potent agonist of somatostatin receptor 2 (SSTR2) and exhibits significant biological activity, including antihypertensive effects and inhibition of plasma glucagon and growth hormone . Seglitide has been studied for its potential therapeutic applications in conditions such as acromegaly and Alzheimer’s disease .
Scientific Research Applications
Seglitide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in modulating somatostatin receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating conditions such as acromegaly, Alzheimer’s disease, and hypertension.
Industry: Utilized in the development of peptide-based drugs and as a reference compound for quality control in peptide synthesis
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Seglitide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of this compound is achieved through cyclization of the linear peptide .
Industrial Production Methods
Industrial production of this compound involves optimizing the SPPS process to achieve high yield and purity. This includes the use of high-efficiency resins, coupling reagents, and protecting groups to ensure the correct sequence and structure of the peptide. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove impurities and achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Seglitide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its cyclic structure.
Reduction: Reduction reactions can break disulfide bonds, leading to linearization of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and iodine are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for substitution reactions.
Major Products
The major products formed from these reactions include cyclic and linear forms of this compound, as well as various analogs with modified amino acid sequences .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog with similar biological activity but different receptor selectivity.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly.
Pasireotide: A somatostatin analog with broader receptor selectivity, used in the treatment of Cushing’s disease.
Uniqueness of Seglitide
This compound is unique due to its high selectivity for somatostatin receptor 2 (SSTR2) and its potent biological activity. Unlike other somatostatin analogs, this compound exhibits a strong inhibitory effect on growth hormone release and has been specifically studied for its potential therapeutic applications in Alzheimer’s disease .
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIOCBFOAHEDO-AVWFULIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99248-33-6 (monoacetate) | |
Record name | Seglitide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-02-8 | |
Record name | Seglitide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEGLITIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P57R7IR6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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